molecular formula C22H23N7 B11297338 1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11297338
M. Wt: 385.5 g/mol
InChI Key: ORZCYWXGJAFHLS-UHFFFAOYSA-N
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Description

1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenyl group, and a phenylpiperazine moiety. Its intricate structure allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry and pharmacological studies.

Preparation Methods

The synthesis of 1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) as reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms .

Comparison with Similar Compounds

1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential as a selective enzyme inhibitor, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23N7

Molecular Weight

385.5 g/mol

IUPAC Name

1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H23N7/c1-27-21-19(16-23-27)20(24-17-8-4-2-5-9-17)25-22(26-21)29-14-12-28(13-15-29)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,24,25,26)

InChI Key

ORZCYWXGJAFHLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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